N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from furanone, similar to the structure of interest, have been utilized for the construction of novel heterocycles with promising antimicrobial activities. For example, the synthesis of heterocycles from chromonyl-2(3H)-furanone demonstrated significant in vitro antibacterial and antifungal properties against pathogens such as Escherichia coli, Staphylococcus aureus, Aspergillus flavus, and Candida albicans (Ramadan & El‐Helw, 2018).
Novel Synthetic Approaches
Research on the acid-catalyzed rearrangement of oxiranes related to the compound has led to the development of new synthetic methodologies for producing di- and mono-oxalamides. This novel approach provides a convenient route to these compounds, offering potential utility in various synthetic applications (Mamedov et al., 2016).
Red Fluorescent Materials
Derivatives with thiophene and furan rings have been explored for their potential as red fluorescent materials, useful in organic light-emitting diode (OLED) devices. These compounds exhibit fluorescence in the orange to red color spectrum in both solution and solid state, suggesting their applicability in the development of OLED technology (Gorohmaru et al., 2002).
Catalysis
The copper-catalyzed coupling reaction of (hetero)aryl chlorides with amides has been enhanced using oxalamide derivatives. This catalysis is notable for its broad applicability to various (hetero)aryl chlorides and amides, achieving good to excellent yields. Such advancements in catalysis demonstrate the utility of oxalamide and related compounds in facilitating complex chemical reactions (De, Yin, & Ma, 2017).
Therapeutic Potential
Research has also explored the therapeutic applications of compounds containing oxadiazole or furadiazole, closely related to the chemical structure of interest. These derivatives exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. Such studies highlight the potential of these compounds in the development of new pharmacological treatments (Siwach & Verma, 2020).
Safety and Hazards
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9H,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAFHBLALCKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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